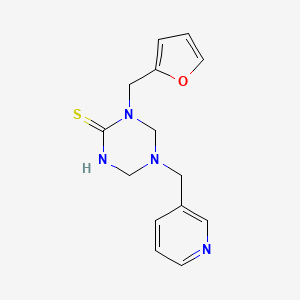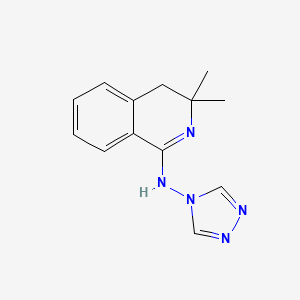![molecular formula C15H12Cl2N2O3S B5867134 2,3-dichloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B5867134.png)
2,3-dichloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-dichloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide, also known as DCMPS, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. DCMPS is a highly potent and selective inhibitor of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells.
Mécanisme D'action
The mechanism of action of 2,3-dichloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide involves the inhibition of CA IX, which is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. CA IX is overexpressed in many types of cancer cells, where it plays a role in the regulation of pH and cell proliferation. Inhibition of CA IX by 2,3-dichloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide leads to a decrease in intracellular pH and a reduction in cell proliferation.
Biochemical and Physiological Effects:
2,3-dichloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide has been shown to have potent anticancer effects in vitro and in vivo. Inhibition of CA IX by 2,3-dichloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide leads to a decrease in intracellular pH, which in turn leads to a reduction in cell proliferation and an increase in apoptosis. 2,3-dichloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide has also been shown to have anti-angiogenic effects, which may contribute to its anticancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,3-dichloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide is its high potency and selectivity for CA IX. This makes it a valuable tool for studying the role of CA IX in cancer biology. However, one of the limitations of 2,3-dichloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several potential future directions for the study of 2,3-dichloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide. One area of research could be the development of more soluble analogs of 2,3-dichloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide that could be used in a wider range of experimental settings. Another area of research could be the development of 2,3-dichloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide-based anticancer drugs that could be used in the treatment of CA IX-overexpressing cancers. Additionally, further studies could be conducted to better understand the mechanism of action of 2,3-dichloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide and its effects on cancer cells.
Méthodes De Synthèse
The synthesis of 2,3-dichloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide involves the reaction of 2,3-dichloro-4-methoxybenzenesulfonyl chloride with 4-(cyanomethyl)aniline in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields 2,3-dichloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide as a white crystalline solid with a high purity.
Applications De Recherche Scientifique
2,3-dichloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. CA IX is overexpressed in many types of cancer cells, and its inhibition has been shown to have anticancer effects. 2,3-dichloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide has been found to be a highly potent and selective inhibitor of CA IX, making it a promising candidate for the development of anticancer drugs.
Propriétés
IUPAC Name |
2,3-dichloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O3S/c1-22-12-6-7-13(15(17)14(12)16)23(20,21)19-11-4-2-10(3-5-11)8-9-18/h2-7,19H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHMBKOESCUKLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC#N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5867057.png)

![N-(3-chloro-4-fluorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5867069.png)
![5-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B5867095.png)
![N-(2-aminoethyl)-2-(1,6,6-trimethyl-2,4-dioxo-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5867105.png)

![N-allyl-N'-(4-chlorophenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5867115.png)
![6-(cyclohexylamino)-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione](/img/structure/B5867121.png)


![N-methyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline](/img/structure/B5867137.png)
![2-(3-chlorophenyl)-3-[3-methyl-4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B5867141.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide](/img/structure/B5867149.png)
